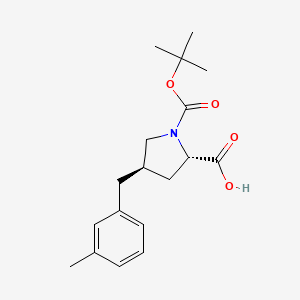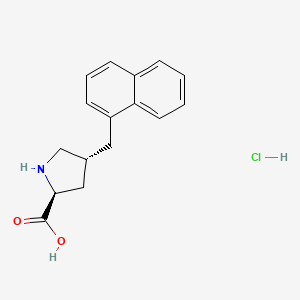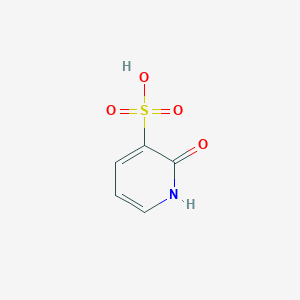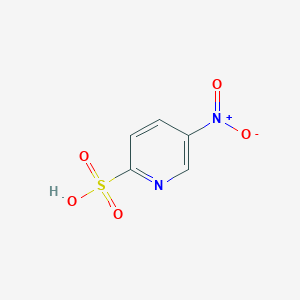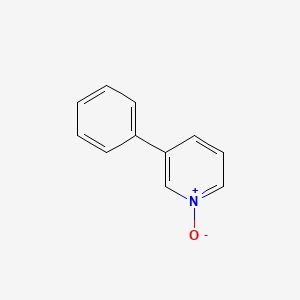![molecular formula C19H24N2O B1598207 Urea, N,N'-bis[4-(1-methylethyl)phenyl]- CAS No. 113260-74-5](/img/structure/B1598207.png)
Urea, N,N'-bis[4-(1-methylethyl)phenyl]-
Übersicht
Beschreibung
“Urea, N,N’-bis[4-(1-methylethyl)phenyl]-” is a chemical compound . It contains a total of 47 bonds, including 23 non-H bonds, 13 multiple bonds, 4 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, and 1 urea (-thio) derivative . The molecule consists of 24 Hydrogen atoms, 19 Carbon atoms, 2 Nitrogen atoms, and 1 Oxygen atom .
Molecular Structure Analysis
The molecular structure of “Urea, N,N’-bis[4-(1-methylethyl)phenyl]-” includes 47 bonds in total: 23 non-H bonds, 13 multiple bonds, 4 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, and 1 urea (-thio) derivative .Physical And Chemical Properties Analysis
The boiling point of “Urea, N,N’-bis[4-(1-methylethyl)phenyl]-” is predicted to be 574.7±48.0 °C, and its density is predicted to be 1.154±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen
Cancer Research and Potential Anti-Cancer Agents
Studies on N,N'-diarylureas have identified them as potent activators of the eIF2α kinase heme regulated inhibitor, which plays a significant role in reducing cancer cell proliferation. An optimization process aimed to improve solubility while preserving biological activity, leading to the development of non-symmetrical hybrid ureas with potential as anti-cancer agents (Denoyelle et al., 2012).
Supramolecular Chemistry and Material Science
The phenylurea moiety is recognized for its role in supramolecular chemistry due to its hydrogen bonding capability and synthetic accessibility. Research has shown that the introduction of ortho substituents can enhance the hydrogen bonding of aromatic bis-ureas, leading to stronger self-association and potential applications in creating supramolecular architectures (Isare et al., 2012).
Innovative Synthesis Approaches
Alternatives to traditional phosgene-based syntheses of ureas have been explored to minimize environmental impact. These methods utilize safer reagents and aim to reduce hazardous material use, demonstrating the versatility and adaptability of urea derivatives in chemical synthesis (Bigi et al., 2000).
Self-Healing Materials
Urea derivatives have been employed in the design of self-healing materials. For example, bis(4-aminophenyl) disulfide, used as a dynamic crosslinker, has enabled the development of self-healing poly(urea–urethane) elastomers that exhibit quantitative healing efficiency at room temperature without the need for catalysts or external intervention (Rekondo et al., 2014).
Novel Urea Derivatives and Their Applications
Research has uncovered new urea derivatives with functionalities extending beyond traditional applications. These compounds include bis-urea macrocycles capable of forming stable self-assembled nanotubes, showcasing the potential of urea derivatives in nanotechnology and materials science (Bowers et al., 2015).
Safety And Hazards
Eigenschaften
IUPAC Name |
1,3-bis(4-propan-2-ylphenyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O/c1-13(2)15-5-9-17(10-6-15)20-19(22)21-18-11-7-16(8-12-18)14(3)4/h5-14H,1-4H3,(H2,20,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCLLZMJXQLZVHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80402104 | |
| Record name | Urea, N,N'-bis[4-(1-methylethyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80402104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Urea, N,N'-bis[4-(1-methylethyl)phenyl]- | |
CAS RN |
113260-74-5 | |
| Record name | Urea, N,N'-bis[4-(1-methylethyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80402104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-BIS-(4-ISOPROPYL-PHENYL)-UREA | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











